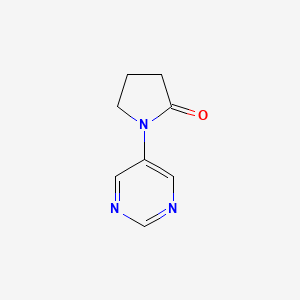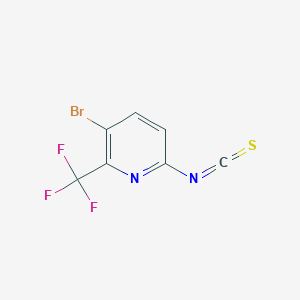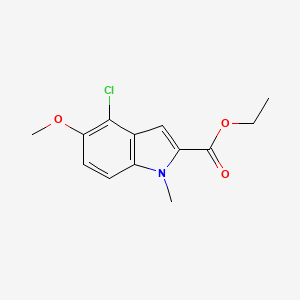
Ethyl 4-Chloro-5-methoxy-1-methyl-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-Chloro-5-methoxy-1-methyl-1H-indole-2-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Méthodes De Préparation
The synthesis of Ethyl 4-Chloro-5-methoxy-1-methyl-1H-indole-2-carboxylate typically involves the esterification of indole-2-carboxylic acid derivatives. One common method involves the reaction of 4-chloro-5-methoxy-1-methylindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane .
Analyse Des Réactions Chimiques
Ethyl 4-Chloro-5-methoxy-1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Applications De Recherche Scientifique
Ethyl 4-Chloro-5-methoxy-1-methyl-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound’s derivatives have shown potential in biological assays, including antiviral and anticancer activities.
Medicine: Indole derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and viral infections.
Mécanisme D'action
The mechanism of action of Ethyl 4-Chloro-5-methoxy-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition or activation of specific pathways, resulting in the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Ethyl 4-Chloro-5-methoxy-1-methyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Methyl 4-Chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate: Similar in structure but with a fluorine atom instead of a methoxy group.
Ethyl indole-2-carboxylate: Lacks the chloro and methoxy substituents, making it less reactive in certain chemical reactions.
Indole-2-carboxylic acid: The parent compound without the ethyl ester group, often used as a starting material in the synthesis of various derivatives.
This compound stands out due to its unique combination of substituents, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C13H14ClNO3 |
|---|---|
Poids moléculaire |
267.71 g/mol |
Nom IUPAC |
ethyl 4-chloro-5-methoxy-1-methylindole-2-carboxylate |
InChI |
InChI=1S/C13H14ClNO3/c1-4-18-13(16)10-7-8-9(15(10)2)5-6-11(17-3)12(8)14/h5-7H,4H2,1-3H3 |
Clé InChI |
NLCPIUQTTLQRNP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(N1C)C=CC(=C2Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




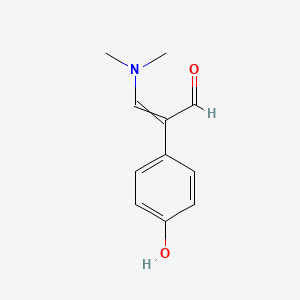
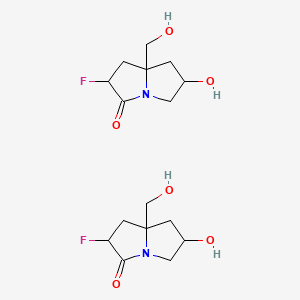
![6-[(2-Aminophenyl)thio]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13687156.png)
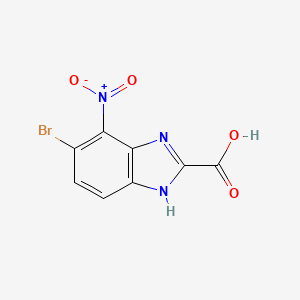


![2,6,8-Trimethylimidazo[1,2-a]pyrazine](/img/structure/B13687176.png)
